molecular formula C6H4N4 B2911112 1H-Imidazo[1,2-b]pyrazole-7-carbonitrile CAS No. 91296-19-4

1H-Imidazo[1,2-b]pyrazole-7-carbonitrile

Cat. No.: B2911112
CAS No.: 91296-19-4
M. Wt: 132.126
InChI Key: ZGDPMMNCASKHKU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1H-Imidazo[1,2-b]pyrazole-7-carbonitrile typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, a Br/Mg-exchange followed by regioselective magnesiations and zincations with TMP-bases (2,2,6,6-tetramethylpiperidyl) can be employed . Additionally, the use of metal amides and trapping reactions with various electrophiles are also reported . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1H-Imidazo[1,2-b]pyrazole-7-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: It can undergo substitution reactions where different substituents replace hydrogen atoms on the ring structure.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield halogenated derivatives, while oxidation can produce oxides.

Biological Activity

1H-Imidazo[1,2-b]pyrazole-7-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a fused imidazole and pyrazole ring structure with a cyano group at the 7-position, which contributes to its unique chemical properties and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Structural Characteristics

The structural framework of this compound is recognized for its versatility in drug design. The imidazo[1,2-b]pyrazole scaffold serves as a non-classical isostere of indole, a common motif in many biologically active compounds. This structural similarity may enhance the compound's bioactivity while potentially improving solubility and metabolic stability compared to traditional indoles .

While specific mechanisms of action for this compound are still under investigation, the imidazopyrazole scaffold has shown promise in various biological contexts:

  • Kinase Inhibition : The compound has exhibited inhibitory effects on specific kinases, which are critical in regulating cellular processes such as growth and differentiation.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties against various pathogens.
  • Anticancer Effects : There is emerging evidence indicating that this compound can induce apoptosis in cancer cell lines through mechanisms such as mitochondrial depolarization and caspase activation .

Cytotoxicity Studies

Recent research has highlighted the cytotoxic potential of this compound against various cancer cell lines. The following table summarizes key findings from cytotoxicity assays:

Cell LineIC50 (µM)Reference
HL-60<10
MCF-73.79
NCI-H46042.30
A5490.39

These results indicate that the compound exhibits significant cytotoxicity at low concentrations, particularly against leukemia and breast cancer cell lines.

Case Studies and Research Findings

A notable case study involved the treatment of human acute myeloid leukemia (AML) cells with derivatives of imidazo[1,2-b]pyrazole. The study reported that these compounds induced differentiation and apoptosis in AML cells through the activation of signaling pathways involving ERK phosphorylation and Bcl-xl expression. The treatment led to increased granularity and expression of CD11b in HL-60 cells, indicating myeloid differentiation .

Another study explored the structure-activity relationship (SAR) of various pyrazole derivatives, revealing that modifications at specific positions significantly impacted their anticancer efficacy. For instance, compounds with substitutions at the C6 position demonstrated enhanced inhibitory profiles compared to unsubstituted analogues .

Properties

IUPAC Name

5H-imidazo[1,2-b]pyrazole-7-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4/c7-3-5-4-9-10-2-1-8-6(5)10/h1-2,4,9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFDUSQYSPLGVQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=N1)C(=CN2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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